Cas no 2172582-57-7 (9-ethylspiro5.5undecane-1-carboxylic acid)

9-ethylspiro5.5undecane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2172582-57-7
- EN300-1628974
- 9-ethylspiro[5.5]undecane-1-carboxylic acid
- 9-ethylspiro5.5undecane-1-carboxylic acid
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- インチ: 1S/C14H24O2/c1-2-11-6-9-14(10-7-11)8-4-3-5-12(14)13(15)16/h11-12H,2-10H2,1H3,(H,15,16)
- InChIKey: RTLCFANRUAEFMB-UHFFFAOYSA-N
- ほほえんだ: OC(C1CCCCC21CCC(CC)CC2)=O
計算された属性
- せいみつぶんしりょう: 224.177630004g/mol
- どういたいしつりょう: 224.177630004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 37.3Ų
9-ethylspiro5.5undecane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1628974-0.1g |
9-ethylspiro[5.5]undecane-1-carboxylic acid |
2172582-57-7 | 0.1g |
$1068.0 | 2023-07-10 | ||
Enamine | EN300-1628974-0.5g |
9-ethylspiro[5.5]undecane-1-carboxylic acid |
2172582-57-7 | 0.5g |
$1165.0 | 2023-07-10 | ||
Enamine | EN300-1628974-2500mg |
9-ethylspiro[5.5]undecane-1-carboxylic acid |
2172582-57-7 | 2500mg |
$2379.0 | 2023-09-22 | ||
Enamine | EN300-1628974-1000mg |
9-ethylspiro[5.5]undecane-1-carboxylic acid |
2172582-57-7 | 1000mg |
$1214.0 | 2023-09-22 | ||
Enamine | EN300-1628974-5.0g |
9-ethylspiro[5.5]undecane-1-carboxylic acid |
2172582-57-7 | 5.0g |
$3520.0 | 2023-07-10 | ||
Enamine | EN300-1628974-5000mg |
9-ethylspiro[5.5]undecane-1-carboxylic acid |
2172582-57-7 | 5000mg |
$3520.0 | 2023-09-22 | ||
Enamine | EN300-1628974-0.25g |
9-ethylspiro[5.5]undecane-1-carboxylic acid |
2172582-57-7 | 0.25g |
$1117.0 | 2023-07-10 | ||
Enamine | EN300-1628974-1.0g |
9-ethylspiro[5.5]undecane-1-carboxylic acid |
2172582-57-7 | 1.0g |
$1214.0 | 2023-07-10 | ||
Enamine | EN300-1628974-10.0g |
9-ethylspiro[5.5]undecane-1-carboxylic acid |
2172582-57-7 | 10.0g |
$5221.0 | 2023-07-10 | ||
Enamine | EN300-1628974-100mg |
9-ethylspiro[5.5]undecane-1-carboxylic acid |
2172582-57-7 | 100mg |
$1068.0 | 2023-09-22 |
9-ethylspiro5.5undecane-1-carboxylic acid 関連文献
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
3. Book reviews
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
9-ethylspiro5.5undecane-1-carboxylic acidに関する追加情報
Comprehensive Overview of 9-Ethylspiro[5.5]undecane-1-carboxylic Acid (CAS No. 2172582-57-7): Properties, Applications, and Industry Insights
In the rapidly evolving field of specialty chemicals, 9-Ethylspiro[5.5]undecane-1-carboxylic acid (CAS 2172582-57-7) has emerged as a compound of significant interest due to its unique spirocyclic structure and versatile functional group. This carboxylic acid derivative features a distinctive spiro[5.5]undecane backbone, which contributes to its steric properties and potential applications in pharmaceuticals, agrochemicals, and advanced material science. Researchers are particularly intrigued by its ethyl-substituted spirocyclic framework, which may influence molecular interactions in biological systems or polymer matrices.
The compound's CAS registry number 2172582-57-7 serves as its unique identifier in chemical databases, facilitating precise tracking in global supply chains. Recent patent literature reveals growing interest in spirocyclic carboxylic acids like this derivative for their potential as chiral building blocks in asymmetric synthesis. The 9-ethyl substitution pattern introduces interesting steric effects that could modulate the compound's reactivity profile compared to simpler spirocyclic analogs, making it valuable for structure-activity relationship studies in medicinal chemistry programs.
From a synthetic chemistry perspective, 9-Ethylspiro[5.5]undecane-1-carboxylic acid represents an interesting case study in conformationally restricted compounds. The spiro junction creates significant three-dimensional complexity, which is increasingly sought after in drug discovery to improve target selectivity. Pharmaceutical researchers are actively investigating whether this spirocyclic scaffold could help address challenges in CNS drug development, where molecular rigidity often correlates with blood-brain barrier penetration.
Material scientists have noted the potential of CAS 2172582-57-7 as a monomer for specialty polymers. The combination of alicyclic rigidity from the spiro structure and the carboxylic acid functionality offers opportunities for creating novel polyesters or polyamides with unique thermal and mechanical properties. Several recent publications have highlighted how similar spirocyclic acids can impart enhanced thermal stability to resulting polymers while maintaining processability.
Analytical characterization of 9-Ethylspiro[5.5]undecane-1-carboxylic acid typically involves advanced techniques such as NMR spectroscopy and mass spectrometry to confirm its structural features. The proton environment around the spiro center creates distinctive splitting patterns in 1H-NMR spectra, while the carboxyl group provides a convenient handle for derivatization or salt formation. These analytical features make the compound particularly suitable for method development in chiral separation techniques.
Environmental and regulatory considerations for CAS 2172582-57-7 follow standard protocols for carboxylic acid compounds. While not classified as hazardous, proper handling procedures should be observed due to the potential for eye or skin irritation common to many organic acids. The compound's biodegradation potential and ecotoxicological profile remain active areas of investigation, particularly as interest grows in sustainable chemistry approaches.
The commercial availability of 9-Ethylspiro[5.5]undecane-1-carboxylic acid continues to improve as synthetic routes become more efficient. Current manufacturing processes typically involve multi-step sequences starting from accessible cycloaliphatic precursors, with key steps including spiroannulation reactions and controlled ethyl group introduction. Process chemists are optimizing these routes to improve atom economy and reduce organic solvent waste, aligning with green chemistry principles.
Looking ahead, the scientific community anticipates expanded applications for 2172582-57-7 across multiple disciplines. Its combination of structural novelty and functional versatility positions it well for emerging technologies in drug delivery systems, supramolecular chemistry, and advanced material design. As research into three-dimensional molecular architectures continues to grow, this spirocyclic carboxylic acid derivative will likely play an increasingly important role in innovation across the chemical sciences.
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